molecular formula C12H17BrN2 B3032233 1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine CAS No. 1280520-90-2

1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine

Cat. No.: B3032233
CAS No.: 1280520-90-2
M. Wt: 269.18
InChI Key: SPNXGUBXLSESPP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N,N-dimethylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine ring substituted with a 4-bromophenyl group at position 1 and a dimethylamino group at position 3. The 4-bromophenyl moiety enhances lipophilicity and may influence binding affinity, while the pyrrolidine ring provides conformational flexibility compared to aromatic heterocycles like pyridine .

Properties

IUPAC Name

1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-14(2)12-7-8-15(9-12)11-5-3-10(13)4-6-11/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNXGUBXLSESPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228518
Record name 3-Pyrrolidinamine, 1-(4-bromophenyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280520-90-2
Record name 3-Pyrrolidinamine, 1-(4-bromophenyl)-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280520-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinamine, 1-(4-bromophenyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine typically involves the reaction of 4-bromobenzaldehyde with N,N-dimethylpyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules:

Compound Name Core Structure Substituents Aromaticity Key Functional Groups Reference
1-(4-Bromophenyl)-N,N-dimethylpyrrolidin-3-amine Pyrrolidine 4-Bromophenyl, N,N-dimethyl Non-aromatic Tertiary amine
5-(4-Bromophenyl)-N-aryl-3-nitropyridin-2-amines () Pyridine 4-Bromophenyl, nitro, aryl amino Aromatic Nitro, secondary amine
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines () Triazole 3-Bromophenyl, aryl amino Aromatic Triazole ring, primary amine
Brompheniramine (Parabromdylamine) Pyridine/propane 4-Bromophenyl, N,N-dimethyl Aromatic (pyridine) Tertiary amine

Key Observations :

  • Substituent Position : The para-bromophenyl group in the target compound contrasts with meta-bromophenyl in triazole derivatives (), which may alter steric and electronic interactions with biological targets .
  • Functional Groups : The tertiary amine in the target compound differs from secondary amines in pyridine derivatives (), affecting basicity and hydrogen-bonding capacity .
Physicochemical Properties
Compound Type Molecular Weight (g/mol) Melting Point (°C) Solubility Profile Reference
Target Compound ~283.2 Not reported Likely soluble in DMSO/EtOAc
Pyridine Derivatives (3j) ~372.3 180–182 Moderate in polar solvents
Triazole Derivatives (4a–j) ~300–350 Not reported Low (requires recrystallization)
Brompheniramine 319.2 102–104 High in ethanol

Key Observations :

  • Melting Points : Nitro-substituted pyridines () exhibit higher melting points due to crystalline stability from nitro groups .
  • Solubility : The target compound’s pyrrolidine core may improve solubility in organic solvents compared to aromatic triazoles .

Biological Activity

1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and biochemistry. This compound is primarily studied for its interactions with various biological systems, including enzyme inhibition and receptor binding.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. One significant target is acetylcholinesterase (AchE), an enzyme responsible for the breakdown of acetylcholine in the nervous system. Inhibition of AchE leads to increased levels of acetylcholine, which can enhance neurotransmission but may also result in neurotoxic effects if uncontrolled.

Cellular Effects

Research indicates that this compound influences various cellular processes, including:

  • Cell Signaling : Modulates pathways that regulate cell growth and differentiation.
  • Gene Expression : Alters the expression of genes involved in metabolic and stress response pathways.
  • Metabolism : Affects cellular metabolism by influencing oxidative stress and lipid peroxidation processes.

Dosage and Temporal Effects

The effects of this compound can vary significantly with dosage:

  • Low Doses : May exhibit beneficial effects such as enhanced enzyme activity and improved metabolic functions.
  • High Doses : Can lead to toxicological effects, including oxidative damage and impaired cell function over time.

Case Studies

  • Acetylcholinesterase Inhibition : A study demonstrated that this compound effectively inhibits AchE, resulting in increased acetylcholine levels in neuronal models. This was linked to enhanced synaptic transmission but raised concerns about potential neurotoxicity at higher concentrations.
  • Oxidative Stress Studies : In vitro experiments showed that prolonged exposure to the compound resulted in elevated levels of reactive oxygen species (ROS), suggesting that it may contribute to oxidative stress in cellular environments. This finding highlights the dual nature of its action, where therapeutic benefits could be offset by potential cytotoxicity.

Metabolic Pathways

The compound is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism and oxidative stress responses. It interacts with various enzymes, influencing the production of metabolites that can either promote or inhibit cellular functions.

Transport and Distribution

The distribution of this compound within biological systems is influenced by its interactions with transport proteins. This affects its localization within cells, which is critical for its biological activity.

Data Table: Summary of Biological Activity

Biological ActivityEffectReference
Acetylcholinesterase InhibitionIncreased acetylcholine levels
Oxidative Stress InductionElevated ROS production
Modulation of Cell SignalingAltered gene expression
Dosage EffectsBeneficial at low doses; toxic at high doses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine
Reactant of Route 2
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1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine

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